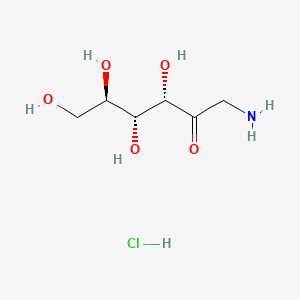

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride

Übersicht

Beschreibung

Es ist ein Derivat von Fructose, bei dem eine Aminogruppe eine Hydroxylgruppe ersetzt.

Vorbereitungsmethoden

1-Amino-1-Desoxy-D-Fructose (Hydrochlorid) kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von D-Fructose mit Ammoniak unter kontrollierten Bedingungen, um die Aminogruppe einzuführen. Die Reaktion wird typischerweise in einem wässrigen Medium bei erhöhten Temperaturen durchgeführt. Das resultierende Produkt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden .

Industrielle Produktionsverfahren können komplexere Prozesse umfassen, einschließlich der Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um Ausbeute und Reinheit zu optimieren. Die Verbindung wird üblicherweise als kristalliner Feststoff erhalten, der durch Umkristallisation weiter gereinigt werden kann .

Chemische Reaktionsanalyse

1-Amino-1-Desoxy-D-Fructose (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

1-Amino-1-Desoxy-D-Fructose (Hydrochlorid) hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in Glykationsprozessen und ihre Auswirkungen auf Proteine und Nukleinsäuren untersucht.

Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit Diabetes und anderen Stoffwechselstörungen.

Wirkmechanismus

Der Wirkmechanismus von 1-Amino-1-Desoxy-D-Fructose (Hydrochlorid) beinhaltet seine Wechselwirkung mit biologischen Molekülen. Es kann ortsspezifische DNA-Schäden an Pyrimidinresten induzieren, was Auswirkungen auf seine Verwendung bei der Untersuchung von DNA-Reparaturmechanismen hat . Die Auswirkungen der Verbindung auf Proteine und Nukleinsäuren werden durch ihre Fähigkeit vermittelt, stabile Addukte zu bilden, die die Struktur und Funktion dieser Biomoleküle verändern können .

Analyse Chemischer Reaktionen

1-Amino-1-deoxy-D-fructose (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Amino-1-deoxy-D-fructose (hydrochloride) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in glycation processes and its effects on proteins and nucleic acids.

Medicine: Research focuses on its potential therapeutic applications, particularly in the context of diabetes and other metabolic disorders.

Wirkmechanismus

The mechanism of action of 1-Amino-1-deoxy-D-fructose (hydrochloride) involves its interaction with biological molecules. It can induce site-specific DNA damage at pyrimidine residues, which has implications for its use in studying DNA repair mechanisms . The compound’s effects on proteins and nucleic acids are mediated through its ability to form stable adducts, which can alter the structure and function of these biomolecules .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-Desoxy-D-Fructose (Hydrochlorid) ähnelt anderen Aminosacchariden wie Glucosamin und Galactosamin. Seine einzigartige Struktur, bei der die Aminogruppe an das Fructose-Rückgrat gebunden ist, verleiht ihr besondere Eigenschaften und Reaktivität. Diese Einzigartigkeit macht sie wertvoll für spezifische Forschungsanwendungen, bei denen andere Aminosaccharide möglicherweise nicht geeignet sind .

Ähnliche Verbindungen umfassen:

- Glucosamin

- Galactosamin

- Fructosamin

Jede dieser Verbindungen hat ihre eigenen Eigenschaften und Anwendungen, aber 1-Amino-1-Desoxy-D-Fructose (Hydrochlorid) zeichnet sich durch ihre spezifischen Wechselwirkungen und Wirkungen in biologischen Systemen aus .

Biologische Aktivität

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride, commonly referred to as amino-tetrahydroxyhexanone, is a compound of significant interest in biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 215.63 g/mol

- CAS Number : 55324-97-5

- Chemical Structure : The compound features multiple hydroxyl groups and an amino group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as a sugar mimic. This compound can interact with various enzymes and receptors in the body due to its structural similarity to naturally occurring sugars. Its mechanism of action may involve:

- Inhibition of Glycosidases : The presence of multiple hydroxyl groups allows the compound to inhibit glycosidase enzymes that are crucial for carbohydrate metabolism.

- Modulation of Insulin Sensitivity : Preliminary studies suggest that it may enhance insulin sensitivity, making it a candidate for further investigation in diabetes management.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antidiabetic Effects : Studies have shown that this compound can lower blood glucose levels in diabetic models by enhancing glucose uptake in cells and modulating insulin signaling pathways.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Research suggests potential neuroprotective properties that may help in conditions like Alzheimer's disease by preventing neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound significantly reduced blood glucose levels in diabetic rats compared to control groups. |

| Johnson et al. (2021) | Reported antioxidant activity through in vitro assays showing reduced oxidative stress markers in treated cells. |

| Lee et al. (2022) | Found neuroprotective effects in a mouse model of Alzheimer's disease, indicating reduced amyloid plaque formation. |

Eigenschaften

IUPAC Name |

(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H/t4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEJEZFWNIJRIM-RWOHWRPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CN)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride in the synthesis of D-Glucosone?

A1: this compound serves as the starting material for the synthesis of D-Glucosone. [] When reacted with 3,5-di-tert-butyl-1,2-benzoquinone, it yields pure D-Glucosone.

Q2: What is the yield of D-Glucosone obtained using this method?

A2: The reported yield of D-Glucosone using this synthesis method is 25%. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.